4-Methylumbelliferyl beta-D-ribofuranoside
Overview
Description
4-Methylumbelliferyl beta-D-ribofuranoside is a fluorogenic glycoside compoundThis compound is primarily used in biochemical assays to detect the presence of specific enzymes, such as glycosidases, due to its ability to release a fluorescent signal upon enzymatic cleavage .
Mechanism of Action
Target of Action
4-Methylumbelliferyl beta-D-ribofuranoside is primarily targeted towards β-galactosidase, α-L-arabinosidase, and α-L-rhamnosidase enzymes . These enzymes play a crucial role in the hydrolysis of glycosidic bonds in complex sugars.
Mode of Action
The compound acts as a fluorogenic substrate for these enzymes . Upon enzymatic hydrolysis, it releases 4-methylumbellifery (4-MU; 7-hydroxy-4-methylcumarin) , a compound that exhibits strong fluorescence. This fluorescence can be measured and is directly proportional to the activity of the enzyme.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the hydrolysis of glycosidic bonds. The compound serves as a substrate for the aforementioned enzymes, and its hydrolysis results in the release of 4-MU . This process is used in the detection of microorganisms or diagnosis of diseases .
Result of Action
The hydrolysis of this compound by the target enzymes results in the release of 4-MU, a compound with strong fluorescence . This fluorescence can be measured, providing a quantitative assessment of enzyme activity. This has applications in the detection of microorganisms and the diagnosis of diseases .
Action Environment
The action of this compound is influenced by environmental factors such as pH, as the excitation maximum of 4-MU depends on the pH . It is also sensitive to light and heat, and should be stored at -20°C . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl beta-D-ribofuranoside is a synthetic enzymatic substrate for glycosidase. It is known to uncover and quantify the activities of prominent enzymes, including β-galactosidase, α-L-arabinosidase, and α-L-rhamnosidase.
Cellular Effects
The cellular effects of this compound are primarily observed through its role as a substrate for various enzymes. The hydrolysis of this compound by these enzymes results in the release of a fluorescent moiety, which can be detected and quantified, providing a measure of the enzymatic activity within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its hydrolysis by specific enzymes. This hydrolysis releases the fluorescent 4-MU, which can then be detected and quantified . This allows for the monitoring of the activity of the enzymes that catalyze this reaction.
Metabolic Pathways
This compound is involved in the metabolic pathways of various enzymes, including β-galactosidase, α-L-arabinosidase, and α-L-rhamnosidase. These enzymes catalyze the hydrolysis of the compound, releasing the fluorescent 4-MU .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl beta-D-ribofuranoside typically involves the glycosylation of 4-methylumbelliferone with a ribofuranosyl donor. One common method is the Helferich method, which uses boron trifluoride etherate (BF3·OEt2) as a catalyst in the presence of dimethylaminopyridine (DMAP) and dichloromethane (ClCH2CH2Cl) as the solvent . The reaction conditions are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl beta-D-ribofuranoside primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of the glycosidic bond by specific glycosidases, resulting in the release of 4-methylumbelliferone, which fluoresces under ultraviolet light .
Common Reagents and Conditions
Enzymatic Hydrolysis: Glycosidases are the primary reagents used for hydrolysis. The reaction is typically carried out in an aqueous buffer solution at an optimal pH and temperature for the enzyme.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, although these are not typically utilized in standard applications.
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which is a fluorescent compound .
Scientific Research Applications
4-Methylumbelliferyl beta-D-ribofuranoside is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Biochemical Assays: Used to detect and quantify glycosidase activity in various biological samples.
Microbial Detection: Employed in the detection of microorganisms by identifying specific enzymatic activities.
Disease Diagnosis: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities associated with certain diseases.
Drug Development: Used in high-throughput screening assays to identify potential inhibitors of glycosidases.
Comparison with Similar Compounds
4-Methylumbelliferyl beta-D-ribofuranoside is unique due to its specific glycosidic linkage and fluorogenic properties. Similar compounds include:
4-Methylumbelliferyl beta-D-glucuronide: Used to detect beta-glucuronidase activity.
4-Methylumbelliferyl beta-D-galactopyranoside: Used to detect beta-galactosidase activity.
4-Methylumbelliferyl beta-D-glucoside: Used to detect beta-glucosidase activity.
These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, but they differ in the specific glycosidic bond and the enzyme they target.
Properties
IUPAC Name |
7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGLTVBWEMHJRP-NMFUWQPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941308 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195385-93-4 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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